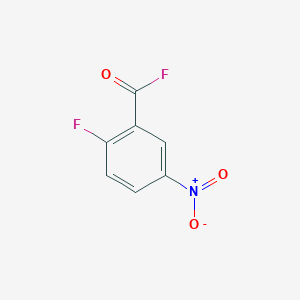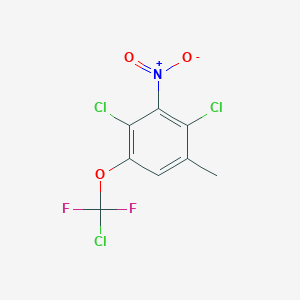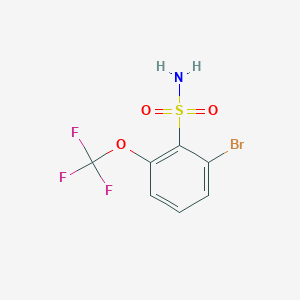
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene (TFCB) is a fluorinated organic compound that has been studied for its potential applications in scientific research. TFCB is a member of the family of halogenated aromatic compounds and is known for its high degree of chemical stability, making it an attractive molecule for research purposes. It has been used in a variety of laboratory experiments, ranging from organic synthesis to biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene has been used in a variety of scientific research applications. It has been used as a substrate for organic synthesis reactions, as a reactant in biochemistry and physiology experiments, and as a model compound for studying the properties of halogenated aromatic compounds. It has also been used as a ligand in coordination chemistry, as a catalyst in organic reactions, and as a building block for other organic compounds.
Wirkmechanismus
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene is a highly stable compound, and its chemical reactivity is largely determined by its halogen substituent. The halogen atom can be activated by a variety of reagents, such as Lewis acids, bases, or transition metal complexes. This allows for the formation of reactive intermediates, which can then undergo further reactions to form the desired product.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical or physiological effects. However, it is known to be a highly stable compound, and is not known to be toxic or to have any adverse effects on living organisms. Therefore, it is considered to be safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene has several advantages for use in laboratory experiments. It is a highly stable compound, and is not known to have any adverse effects on living organisms. It can also be synthesized easily and in large quantities, and is relatively inexpensive. However, it is important to note that this compound is a halogenated aromatic compound, and as such, it can react with other compounds, leading to unwanted side reactions. Therefore, it is important to use appropriate safety precautions when handling this compound in the laboratory.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene in scientific research. It could be used as a substrate for organic synthesis reactions, as a reactant in biochemistry and physiology experiments, and as a model compound for studying the properties of halogenated aromatic compounds. It could also be used as a ligand in coordination chemistry, as a catalyst in organic reactions, and as a building block for other organic compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential applications in drug design and development.
Synthesemethoden
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene can be synthesized through a variety of methods. The most common method involves the reaction of a halogenated aromatic compound, such as bromobenzene, with a fluoroalkene, such as tetrafluorocyclobut-1-ene. This reaction proceeds through a radical chain process, yielding this compound as the product. The reaction can be catalyzed by a variety of reagents, such as a Lewis acid, a base, or a transition metal complex. The reaction conditions can be varied to optimize the yield of the desired product.
Eigenschaften
IUPAC Name |
1-bromo-4-(3,3,4,4-tetrafluorocyclobuten-1-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF4/c11-7-3-1-6(2-4-7)8-5-9(12,13)10(8,14)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIRDVIODCKNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(C2(F)F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)




